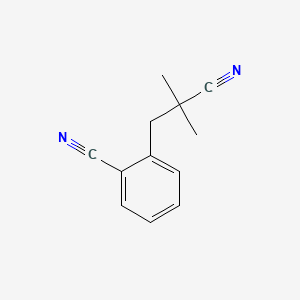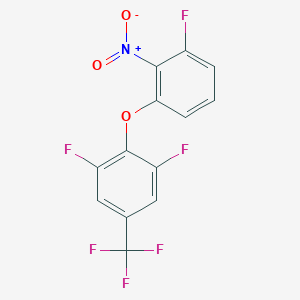
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that contains multiple fluorine atoms, a nitro group, and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Nitration: Addition of a nitro group to the aromatic ring.
Etherification: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-nitrobenzene: Lacks the phenoxy and trifluoromethyl groups.
2-(3-Fluoro-2-nitrophenoxy)benzene: Lacks the difluoro and trifluoromethyl groups.
5-(Trifluoromethyl)-2-nitrophenol: Lacks the difluoro and phenoxy groups.
Uniqueness
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms, a nitro group, and a trifluoromethyl group, which may confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H5F6NO3 |
|---|---|
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
1,3-difluoro-2-(3-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-7-2-1-3-10(11(7)20(21)22)23-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
InChI-Schlüssel |
JXBAGUVRZOOYEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
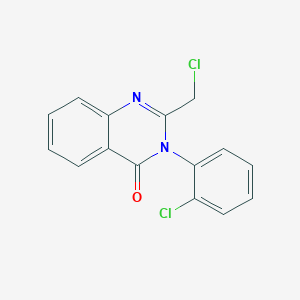
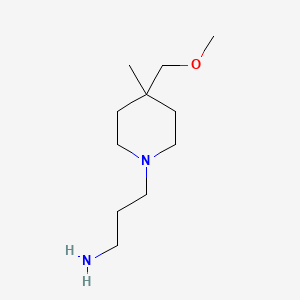
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
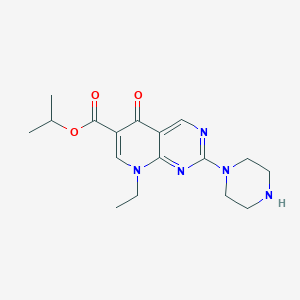

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
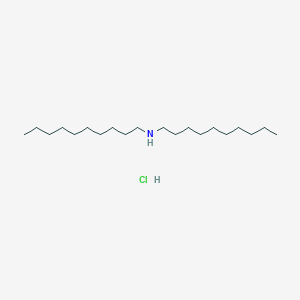
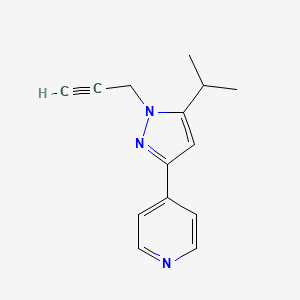
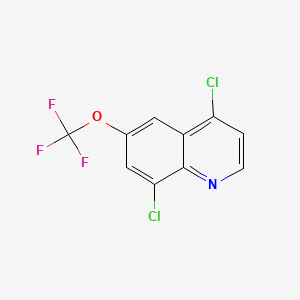
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
